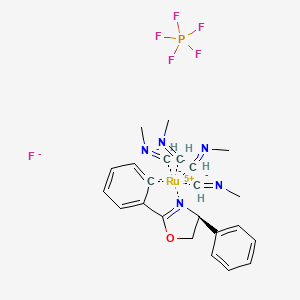
N-methylmethanimine;pentafluoro-lambda5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ru(II)-(S)-Pheox Catalyst is a ruthenium-based catalyst that has garnered significant attention in the field of catalysis due to its unique properties and versatile applications. This catalyst is known for its ability to facilitate a variety of chemical reactions, making it a valuable tool in both academic research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ru(II)-(S)-Pheox Catalyst typically involves the coordination of ruthenium with a chiral ligand, (S)-Pheox. The synthesis process often includes the following steps:
Ligand Synthesis: The chiral ligand (S)-Pheox is synthesized through a series of organic reactions, starting from commercially available precursors.
Complex Formation: The synthesized ligand is then coordinated with a ruthenium precursor, such as ruthenium trichloride, under specific reaction conditions. This step often requires the use of solvents like ethanol or dichloromethane and may involve heating to facilitate the reaction.
Purification: The resulting Ru(II)-(S)-Pheox complex is purified using techniques such as recrystallization or chromatography to obtain the desired catalyst in high purity.
Industrial Production Methods
In an industrial setting, the production of Ru(II)-(S)-Pheox Catalyst may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Industrial production may also incorporate continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ru(II)-(S)-Pheox Catalyst is known to undergo various types of chemical reactions, including:
Oxidation: The catalyst can facilitate oxidation reactions, where it helps in the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The catalyst is effective in substitution reactions, where it helps in the replacement of one functional group with another on a substrate molecule.
Common Reagents and Conditions
The reactions involving Ru(II)-(S)-Pheox Catalyst often require specific reagents and conditions:
Oxidation Reactions: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out under mild conditions.
Reduction Reactions: Hydrogen gas or hydride donors are commonly used, and the reactions may require elevated temperatures and pressures.
Substitution Reactions: Various nucleophiles or electrophiles can be used, depending on the specific substitution reaction being carried out.
Major Products
The major products formed from reactions catalyzed by Ru(II)-(S)-Pheox Catalyst depend on the specific reaction type. For example:
Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products may include alkanes, alcohols, or amines.
Substitution Reactions: Products vary widely based on the substituents involved.
科学的研究の応用
Ru(II)-(S)-Pheox Catalyst has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The catalyst’s ability to facilitate stereoselective reactions makes it valuable for producing chiral compounds.
Biology: The catalyst is employed in the study of enzyme mimetics and the development of biomimetic catalysts. It helps in understanding the mechanisms of natural enzymes and designing artificial catalysts with similar properties.
Medicine: Ru(II)-(S)-Pheox Catalyst is explored for its potential in drug development and delivery. Its ability to catalyze specific reactions can be harnessed to create targeted therapies and improve drug efficacy.
Industry: The catalyst is used in various industrial processes, including the production of polymers, agrochemicals, and specialty chemicals. Its efficiency and selectivity make it a valuable tool for optimizing manufacturing processes.
作用機序
The mechanism of action of Ru(II)-(S)-Pheox Catalyst involves the coordination of the ruthenium center with the substrate, followed by the activation of the substrate through electron transfer or bond formation. The chiral ligand (S)-Pheox plays a crucial role in determining the stereochemistry of the reaction, ensuring high selectivity and efficiency.
Molecular Targets and Pathways
The molecular targets of Ru(II)-(S)-Pheox Catalyst include various functional groups on organic molecules, such as alkenes, alkynes, and carbonyl compounds. The catalyst facilitates reactions through pathways involving single-electron transfer, oxidative addition, and reductive elimination, depending on the specific reaction type.
類似化合物との比較
Ru(II)-(S)-Pheox Catalyst can be compared with other similar ruthenium-based catalysts, such as:
Ruthenium(II) Polypyridine Complexes: These catalysts are known for their photoredox properties and are used in light-driven reactions.
Ruthenium(II) Alkylidene Complexes: These catalysts are effective in olefin metathesis reactions and are widely used in polymer synthesis.
Ruthenium(II) Carbonyl Complexes: These catalysts are employed in carbonylation reactions and are valuable in the synthesis of carbonyl-containing compounds.
Uniqueness
The uniqueness of Ru(II)-(S)-Pheox Catalyst lies in its chiral ligand, (S)-Pheox, which imparts high stereoselectivity to the reactions it catalyzes. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
Conclusion
Ru(II)-(S)-Pheox Catalyst is a versatile and valuable catalyst with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, including high stereoselectivity and efficiency, make it a powerful tool for facilitating various chemical reactions and advancing scientific research.
特性
分子式 |
C23H28F6N5OPRu- |
|---|---|
分子量 |
636.5 g/mol |
IUPAC名 |
N-methylmethanimine;pentafluoro-λ5-phosphane;(4S)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride |
InChI |
InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m1......./s1 |
InChIキー |
CGPTUIFQEOPKFO-DVDRBMSDSA-M |
異性体SMILES |
CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1[C@@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
正規SMILES |
CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)
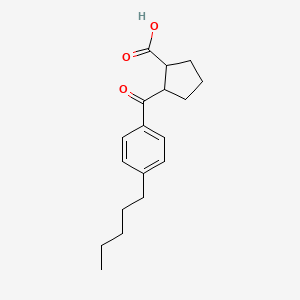
![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)

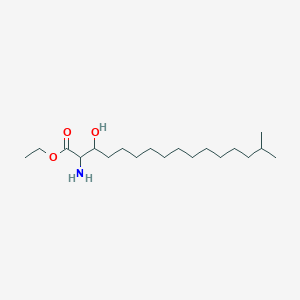

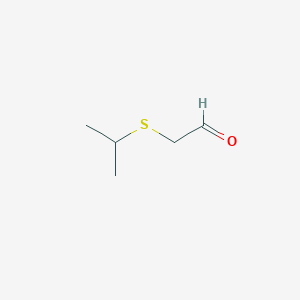
![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
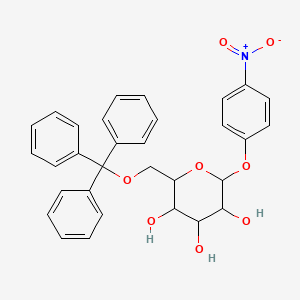
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)

![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)
